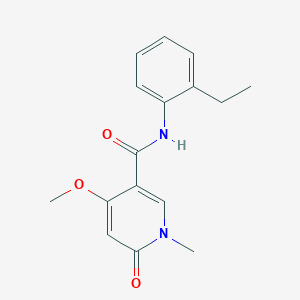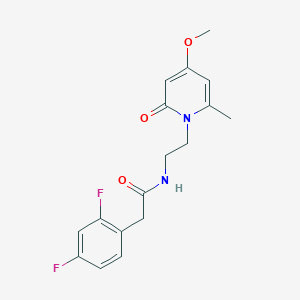
N-(2-乙基苯基)-4-甲氧基-1-甲基-6-氧代-1,6-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" is a derivative of the dihydropyridine class, which is known for its diverse pharmacological activities. The structure of dihydropyridine derivatives has been extensively studied due to their significance in medicinal chemistry. The compound is closely related to the structures discussed in the provided papers, which include various substituted dihydropyridines and their crystallographic analysis .
Synthesis Analysis
The synthesis of dihydropyridine derivatives typically involves the reaction of aromatic aldehydes with compounds like cyanothioacetamide and ethyl cyanoacetate in the presence of a base such as N-methylmorpholine . Although the exact synthesis of "N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" is not detailed in the provided papers, it can be inferred that a similar synthetic route may be employed, with variations in the starting materials to introduce the specific substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by the presence of a 1,4-dihydropyridine ring, which can be substituted at various positions to yield different compounds. Single crystal X-ray diffraction techniques are commonly used to determine the precise molecular geometry of these compounds . The crystal structure of related compounds reveals hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including alkylation, as demonstrated in the synthesis of substituted 2-alkylthiotetrahydropyridines . The reactivity of these compounds can be explored through molecular electrostatic potential (MEP) maps, which help identify reaction sites on the molecule . The presence of electron-withdrawing or electron-donating groups on the dihydropyridine ring can significantly influence the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives, such as lattice constants, dihedral angles, and unit cell parameters, are determined through crystallographic studies . Quantum chemical computations, including density functional theory (DFT), are used to calculate electronic properties like HOMO and LUMO energies, as well as thermodynamic properties . These studies provide insights into the stability and reactivity of the compounds. Additionally, the antioxidant properties of these molecules can be assessed using assays like the DPPH free radical scavenging test .
科学研究应用
激酶抑制在癌症治疗中的应用
取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟-苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺已被确认为 Met 激酶超家族的有效和选择性抑制剂。通过对吡啶和吡啶酮的位置进行修饰,这些化合物显示出改善的酶效力和水溶性,在口服给药后对某些癌症模型导致完全的肿瘤停滞。这表明它们作为治疗剂在癌症治疗中的潜力,通过靶向参与肿瘤生长和转移的特定激酶 (Schroeder 等人,2009)。
抗菌活性
噻吩-3-甲酰胺衍生物等化合物显示出显着的抗菌和抗真菌活性。这些活性归因于化合物的结构特征,包括锁定分子构象的分子内氢键,减少构象灵活性并可能增强它们与微生物靶标的相互作用 (Vasu 等人,2005)。
新型合成路线和化学中间体
对吡啶并[3',2':4,5]噻吩并[3,2‐d]嘧啶及其相关稠合体系合成研究展示了二氢吡啶衍生物在创建新化学实体中的应用。这些合成路线为生成具有潜在生物活性的化合物开辟了可能性,突出了二氢吡啶衍生物作为有机合成中多用途中间体的作用 (Bakhite 等人,2005)。
神经毒性研究
与 MPTP(1-甲基-4-苯基-1,2,3,6-四氢吡啶)在结构上相关的化合物的潜在神经毒性研究对于理解帕金森症的化学原因至关重要。对 MPTP 衍生物的研究,例如 1-甲基-4-(3-甲氧基苯基)-1,2,3,6-四氢吡啶,揭示了控制神经毒性的构效关系,这对于新药的安全性至关重要 (Zimmerman 等人,1986)。
属性
IUPAC Name |
N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-11-7-5-6-8-13(11)17-16(20)12-10-18(2)15(19)9-14(12)21-3/h5-10H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRBYQQUGLUILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic Acid](/img/structure/B2532467.png)
![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)


![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2532483.png)
![5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2532485.png)
![1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2532486.png)